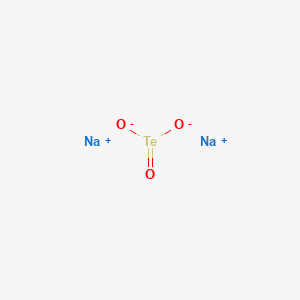![molecular formula C12H7BrF2NO3P B032549 [(3-溴-7-氰基-2-萘基)-二氟甲基]膦酸 CAS No. 809272-64-8](/img/structure/B32549.png)
[(3-溴-7-氰基-2-萘基)-二氟甲基]膦酸
概述
描述
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid is a chemical compound with the molecular formula C12H7BrF2NO3P It is a naphthalene derivative, characterized by the presence of bromine, cyano, and difluoromethyl groups attached to the naphthalene ring, along with a phosphonic acid group
科学研究应用
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenyl compounds followed by the introduction of cyano and difluoromethyl groups. The final step involves the addition of the phosphonic acid group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities suitable for commercial applications.
化学反应分析
Types of Reactions
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine and cyano groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
作用机制
The mechanism of action of [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, the compound can enhance insulin sensitivity and potentially offer therapeutic benefits for conditions like diabetes and obesity.
相似化合物的比较
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid can be compared with other naphthalene derivatives and phosphonic acid compounds. Similar compounds include:
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid diammonium salt: A related compound with similar structural features but different counterions.
Quinoline/naphthalene-difluoromethylphosphonates: These compounds share the difluoromethylphosphonate group and are also studied for their biological activities.
The uniqueness of [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJOQFMMTKEZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)











